molecular formula C6H7ClN2 B11780544 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B11780544
M. Wt: 142.58 g/mol
InChI Key: XESCIBBNMWTNQF-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a bicyclic heterocyclic compound featuring a fused pyrrolidine-imidazole scaffold with a chlorine substituent at the 3-position. Its molecular formula is C₆H₆ClN₂, with a monoisotopic mass of 153.0195 g/mol. The chlorine atom at the 3-position significantly influences its electronic properties, reactivity, and biological activity. This compound serves as a precursor or intermediate in synthesizing pharmacologically active molecules and organocatalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to obtain the desired compound. The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned dehydration and hydrogenation processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Sulfuric acid and nitric acid are commonly used reagents for nitration reactions.

    Hydrogenation: Raney nickel is a typical catalyst used for hydrogenation reactions.

Major Products Formed

Scientific Research Applications

Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

The synthesis of this compound typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method has been reported to yield the desired compound efficiently and allows for further derivatization at the 3-position through various chemical modifications .

Anti-inflammatory Activity

Research indicates that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant anti-inflammatory effects. Specifically, compounds such as 2,3-di(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been shown to regulate cell-mediated immunity and alleviate inflammation associated with conditions like rheumatoid arthritis . These compounds can be formulated into various pharmaceutical compositions for effective delivery.

Anticancer Potential

The compound has also been explored for its anticancer properties. A study focused on the discovery of selective inhibitors targeting WDR5 (a chromatin regulatory protein) found that certain derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole demonstrated potent activity against mixed lineage leukemia cells. These inhibitors were identified through fragment-based screening and structure-based design approaches, showcasing the compound's potential as a lead in cancer therapeutics .

Medicinal Chemistry Applications

The versatility of this compound extends to its role in medicinal chemistry:

  • Immunomodulation : The compound's ability to modulate immune responses makes it a candidate for developing treatments for autoimmune diseases.
  • Antimicrobial Activity : Imidazole derivatives have shown promising antibacterial properties against various pathogens, suggesting potential applications in treating infections .

Anti-Arthritic Activity

A patent describes the use of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in treating inflammatory conditions such as rheumatoid arthritis. The compounds demonstrated efficacy in reducing inflammation and regulating immune responses in preclinical models .

Cancer Treatment Research

In a recent study published in a peer-reviewed journal, researchers explored the binding affinity of pyrrolo[1,2-a]imidazole derivatives to WDR5. The results indicated that these compounds could inhibit WDR5 with high potency (dissociation constants < 10 nM), marking them as promising candidates for further development in cancer therapy .

Conclusion and Future Directions

This compound represents a compound of significant interest within pharmaceutical research due to its diverse applications ranging from anti-inflammatory treatments to potential cancer therapies. Ongoing research is expected to further elucidate its mechanisms of action and expand its therapeutic uses.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anti-inflammatoryRegulates cell-mediated immunity; effective against rheumatoid arthritis ,
AnticancerInhibits WDR5; potential treatment for mixed lineage leukemia
AntimicrobialExhibits antibacterial properties against various pathogens

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, as a necroptosis inhibitor, it likely interferes with the signaling pathways involved in programmed cell death, thereby mitigating necroptosis-related conditions . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and catalytic activities of pyrroloimidazole derivatives are highly dependent on substituent type and position. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Cl at C3 153.0195 Intermediate for drug synthesis; catalytic precursor
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 4-Cl-C₆H₄ at C3 218.684 Androgen receptor inhibition; potential anticancer agent
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 4-Cl-C₆H₄ at C6 218.682 Structural isomer; unexplored bioactivity
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Br at C3 197.016 Higher molecular weight; altered reactivity
3-(3,4-Dichlorophenyl)-derivative (Compound 178) 3,4-Cl₂-C₆H₃ at C3; phenoxy group ~500 (estimated) Broad-spectrum antimicrobial activity; high cytotoxicity

Key Observations :

  • Chlorine vs.
  • Positional Isomerism : The 3-chloro derivative exhibits distinct electronic effects compared to 6-(4-chlorophenyl), as the fused ring’s electron density is altered by substituent placement .

Antimicrobial Activity

  • Compound 178 (3,4-dichlorophenyl-substituted): Demonstrates potent activity against Staphylococcus aureus and Cryptococcus neoformans (MIC: 1–4 µg/mL) but exhibits high cytotoxicity (IC₅₀: 12 µM in HEK-293 cells) .
  • This compound: Limited direct data, but analogs with aryl groups at C3 show reduced hemolytic activity compared to Compound 178, suggesting chlorine’s position modulates toxicity .

Receptor Modulation

  • 3-(4-Chlorophenyl) derivative : Blocks androgen receptor nuclear localization, showing promise for castration-resistant prostate cancer .
  • Pyrimidine-substituted pyrroloimidazoles: Act as selective α1A adrenoceptor partial agonists (EC₅₀: 10 nM) with CNS drug-like properties, highlighting the role of heteroaryl substituents .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (Cl, Br) : Enhance stability and electrochemical properties (e.g., for battery electrolytes) but may reduce nucleophilicity in catalysis .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-chlorophenyl) improve binding to biological targets (e.g., androgen receptors) but increase molecular weight and toxicity .
  • Toxicity Trade-offs : While Compound 178’s dichlorophenyl group boosts antimicrobial activity, it also elevates cytotoxicity, underscoring the need for balanced substituent design .

Biological Activity

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The compound's molecular structure is characterized by a fused imidazole and pyrrole ring system, contributing to its unique properties and biological activities.

PropertyValue
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H6ClN3/c8-7-5(4-9)10-6-2-1-3-11(6)7/h1-3H2
Canonical SMILESC1CC2=NC(=C(N2C1)Cl)C#N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects in neurological disorders .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study highlighted its efficacy in reducing acetic acid-induced writhing and carrageenan-induced paw edema in animal models, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) with fewer side effects compared to conventional agents .

Neuroprotective Potential

In the realm of neuropharmacology, this compound serves as a scaffold for developing drugs targeting neurological diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of this compound through structural modifications:

  • Analgesic Properties : A patent described derivatives of this compound exhibiting excellent analgesic effects with reduced side effects compared to traditional NSAIDs. These compounds demonstrated significant inhibition of pain responses in animal models .
  • Antiparasitic Activity : Recent research reported that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole showed enhanced activity against Leishmania parasites with improved selectivity indices when specific substituents were introduced into the structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole?

  • Methodological Answer : The compound can be synthesized via cyclization and functionalization strategies. A common approach involves:

O-Methylation : React γ-lactams with Meerwein’s reagent (e.g., trimethyloxonium tetrafluoroborate) to generate imidate intermediates .

Amidination : Treat intermediates with aminoethyl diethyl acetal under acidic conditions to form amidine derivatives.

Cyclization : Acidic cyclization (e.g., using formic acid) yields the pyrroloimidazole core. Chlorination at the 3-position can be achieved via electrophilic substitution or post-cyclization halogenation .
For example, hydrogen chloride saturation in ether with 4-chlorobutyronitrile and methanol produces chlorinated intermediates, followed by cyclization .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and ring puckering. Key steps include:

Crystallization : Grow single crystals via slow evaporation in solvents like dichloromethane-methanol mixtures.

Data Collection : Use a diffractometer (e.g., Rigaku XtaLAB Synergy) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply SHELXL or similar software to refine atomic coordinates and thermal parameters.
For the parent compound (non-chlorinated analog), SCXRD revealed a monoclinic P21/n space group, with bond lengths (e.g., N1–C3 = 1.367 Å) and puckering parameters critical for stability in ionic liquid applications .

Q. Which spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Peaks for aromatic protons (δ 12.51 ppm, imidazole NH) and aliphatic protons (e.g., δ 2.19 ppm for CH2 groups) confirm regiochemistry .
  • 13C NMR : Resonances at ~110–150 ppm indicate sp² carbons in the imidazole ring.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., m/z 218.68 for C12H11N2Cl) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for regioselective chlorination?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict electrophilic substitution sites.

Reaction Path Analysis : Simulate chlorination at C3 vs. other positions using Fukui indices to identify electrophilic hotspots.

Solvent Effects : COSMO-RS models assess solvent polarity’s impact on transition-state energies .
Experimental validation via kinetic studies (e.g., monitoring by HPLC) can refine computational predictions.

Q. How to resolve contradictions in reported stability data for pyrroloimidazole derivatives?

  • Methodological Answer : Conflicting stability data may arise from:

Crystallographic Variations : Compare crystal packing (e.g., hydrogen-bonding networks in P21/n vs. other space groups) using Cambridge Structural Database (CSD) entries .

Environmental Factors : Conduct accelerated aging tests under controlled humidity/temperature. For ionic liquid stability, electrochemical impedance spectroscopy (EIS) assesses decomposition rates .
Cross-referencing synthesis protocols (e.g., acidic vs. neutral cyclization) in the literature review helps identify methodological discrepancies.

Q. What factorial design approaches improve yield in multi-step syntheses?

  • Methodological Answer : A 2³ factorial design can optimize variables:

  • Factors : Reaction temperature (25–60°C), acid concentration (0.1–1.0 M), and stoichiometry (1:1–1:2).
  • Response Surface : Model yield (%) using ANOVA to identify significant interactions (e.g., temperature × acid concentration).
    For cyclization steps, a Central Composite Design (CCD) minimizes side reactions (e.g., over-chlorination) .

Q. What strategies address challenges in regioselective functionalization of the pyrroloimidazole core?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., pyridyl substituents) to steer palladium-catalyzed cross-couplings to the 3-position .
  • Protecting Groups : Temporarily block reactive sites (e.g., N1 with Boc) during halogenation .
  • Microwave-Assisted Synthesis : Enhance regiocontrol via rapid, uniform heating in polar aprotic solvents .

Q. How to assess hydrolytic stability under varying pH conditions for ionic liquid applications?

  • Methodological Answer :

pH-Dependent Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.

Analytical Monitoring : Track degradation via LC-MS and 1H NMR (e.g., disappearance of NH peaks).

Thermodynamic Analysis : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESCIBBNMWTNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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